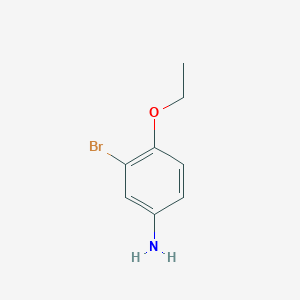

3-Bromo-4-ethoxyaniline

CAS No.: 101251-12-1

Cat. No.: VC6205429

Molecular Formula: C8H10BrNO

Molecular Weight: 216.078

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101251-12-1 |

|---|---|

| Molecular Formula | C8H10BrNO |

| Molecular Weight | 216.078 |

| IUPAC Name | 3-bromo-4-ethoxyaniline |

| Standard InChI | InChI=1S/C8H10BrNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 |

| Standard InChI Key | GNTRARDJZSIQOK-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)N)Br |

Introduction

Structural and Molecular Characteristics

3-Bromo-4-ethoxyaniline belongs to the aniline family, featuring an aromatic benzene ring substituted with an amino group (-NH₂), a bromine atom at position 3, and an ethoxy group (-OCH₂CH₃) at position 4. The hydrochloride form enhances water solubility, making it more practical for laboratory use. Key molecular descriptors include:

The bromine and ethoxy substituents confer distinct electronic effects: bromine acts as an electron-withdrawing group, while the ethoxy group donates electrons via resonance. This interplay influences the compound’s reactivity in electrophilic substitution reactions.

Synthesis and Preparation

The synthesis of 3-Bromo-4-ethoxyaniline typically begins with 4-ethoxyaniline, which undergoes bromination using agents like bromine (Br₂) or N-bromosuccinimide (NBS). The reaction conditions—temperature, solvent, and catalyst—are optimized to achieve regioselective bromination at the 3-position. A representative pathway involves:

-

Bromination of 4-Ethoxyaniline:

-

Reacting 4-ethoxyaniline with Br₂ in a dichloromethane solvent at 0–5°C.

-

Quenching the reaction with sodium thiosulfate to remove excess bromine.

-

Purifying the product via column chromatography.

-

-

Hydrochloride Salt Formation:

-

Treating the free base with hydrochloric acid (HCl) in an ether solvent.

-

Isolating the precipitate through filtration and drying under vacuum.

-

Key challenges include minimizing di-bromination byproducts and ensuring high purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress.

Physicochemical Properties

Thermal Stability

The hydrochloride form exhibits a melting point range of 186–189°C, indicative of moderate thermal stability. Predicted boiling points for the free base suggest decomposition above 286°C, necessitating cautious handling during high-temperature reactions .

Solubility and Partitioning

The free base is sparingly soluble in water but dissolves readily in organic solvents like ethanol and dichloromethane. Conversion to the hydrochloride salt improves aqueous solubility, facilitating its use in biological assays. The compound’s predicted logP (partition coefficient) of 2.1 suggests moderate lipophilicity, balancing membrane permeability and solubility .

Spectroscopic Profiles

-

Infrared (IR) Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C ether stretch), and 550 cm⁻¹ (C-Br stretch) confirm functional groups.

-

NMR Spectroscopy:

-

¹H NMR: Aromatic protons resonate at δ 6.8–7.2 ppm, while the ethoxy group’s methylene protons appear at δ 3.4–4.1 ppm.

-

¹³C NMR: The brominated carbon resonates at δ 115–120 ppm, distinct from non-halogenated aromatic carbons.

-

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution

-

Nitration: Introduces a nitro group (-NO₂) predominantly at the 6-position.

-

Sulfonation: Yields sulfonic acid derivatives under concentrated sulfuric acid conditions.

Nucleophilic Reactions

The amino group participates in diazotization reactions, forming diazonium salts that couple with phenols or amines to generate azo dyes. For example:

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation, leveraging the bromine atom as a leaving group:

Future Directions

Research should prioritize:

-

Mechanistic Studies: Elucidating its interactions with biological targets like CYP450 enzymes.

-

Derivatization: Exploring modifications to enhance bioactivity or reduce toxicity.

-

Green Synthesis: Developing eco-friendly bromination methods to minimize waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume